(S)-N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide
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Overview
Description
(S)-N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide is a complex organic compound characterized by its unique structural features, including a cyclopropyl group and a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropyl group, the introduction of the acetyl group, and the coupling of these intermediates with the cyclohexyl and butyramide moieties. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deacetylated compounds.
Scientific Research Applications
(S)-N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (S)-N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-Methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
- (S)-2-{[(2-Chloro-acetyl)-cyclopropyl-amino]-Methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
Uniqueness
Compared to similar compounds, (S)-N-[2-(Acetyl-cyclopropyl-amino)-cyclohexyl]-2-amino-3-methyl-butyramide stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its cyclopropyl and cyclohexyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2S)-N-[2-[acetyl(cyclopropyl)amino]cyclohexyl]-2-amino-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2/c1-10(2)15(17)16(21)18-13-6-4-5-7-14(13)19(11(3)20)12-8-9-12/h10,12-15H,4-9,17H2,1-3H3,(H,18,21)/t13?,14?,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMORCFYIDHFFMX-NRXISQOPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCCC1N(C2CC2)C(=O)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1CCCCC1N(C2CC2)C(=O)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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